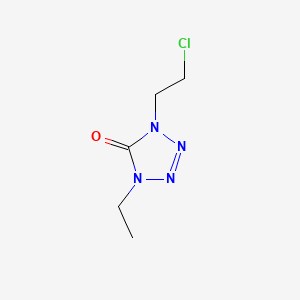
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a chemical compound with a wide range of applications in the scientific research and laboratory fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and is a chloro-substituted ethanone. The compound has a wide range of uses due to its unique properties and structure. It is used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the study of the biochemical and physiological effects of certain drugs. In
Scientific Research Applications
Antiproliferative Activities
- Compounds structurally related to 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone have been evaluated for their antiproliferative activities. One such compound demonstrated potent effects against several cancer cell lines, including HeLa, SKHep1, and CE81T, by inducing cell-cycle arrest and leading to cell death (Chen et al., 2008).
Synthesis and Characterization
- The synthesis and characterization of related compounds have been extensively studied. These compounds serve as intermediates for the formation of more complex chemical structures with potential applications in various fields, such as medicinal chemistry (Manoj & Prasad, 2010).
Formation of Fused Chloro-Substituted Compounds
- Research has demonstrated the ability to form novel fused chloro-substituted compounds from related chloroacetamide derivatives. These chemical transformations are significant for the development of new pharmacologically active compounds (Bremner & Jaturonrusmee, 1990).
Catalytic Behavior in Ethylene Reactivity
- Derivatives of this compound have been used to prepare catalysts for ethylene reactivity. These findings are vital for understanding and improving industrial catalytic processes (Sun et al., 2007).
Regioselective O-Alkylation
- Studies have shown that compounds similar to this compound can undergo regioselective O-alkylation, an important reaction in organic synthesis and drug development (Gund et al., 2012).
properties
IUPAC Name |
2-chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10-8-15(2,3)17(14(18)9-16)13-6-5-11(19-4)7-12(10)13/h5-7,10H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNUWVIPNDXJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CCl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389777 |
Source


|
| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376371-15-2 |
Source


|
| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














